(2s)-1-(Methylamino)propan-2-ol
Overview
Description
(2S)-1-(Methylamino)propan-2-ol is an organic compound with the molecular formula C4H11NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Methylamino)propan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is often carried out in the presence of a metal catalyst such as palladium or platinum on a suitable support material. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2S)-1-(Methylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-(Methylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(Methylamino)propan-2-ol
- (2S)-1-(Methylamino)butan-2-ol
- (2S)-1-(Methylamino)pentan-2-ol
Uniqueness
(2S)-1-(Methylamino)propan-2-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methylamino group. This combination of functional groups and chirality makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
(2S)-1-(Methylamino)propan-2-ol, also known as methylamino isopropanol, is a chiral compound with significant biological activity. Its unique structure, characterized by a propanol backbone with a methylamino group, allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and biochemistry.
Chemical Structure
The chemical formula for this compound is C5H13NO, and its structural representation can be summarized as follows:
This compound exists primarily in its hydrochloride salt form, which enhances its solubility in water and facilitates its use in biological applications.
This compound exhibits a dual role as both an agonist and antagonist depending on the target receptors or enzymes involved. This modulation can influence various biochemical pathways, particularly those related to the central nervous system (CNS). The compound's ability to interact with specific molecular targets suggests potential therapeutic applications in treating neurological disorders and metabolic conditions.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antidiabetic Properties : Preliminary studies suggest that this compound may inhibit carbohydrate-metabolizing enzymes, which could be beneficial in managing blood glucose levels.
- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential use in neuroprotection and cognitive enhancement.
Case Studies and Research Findings
- Antidiabetic Activity : A study demonstrated that this compound effectively inhibited the activity of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to reduced glucose absorption in the intestines, indicating its potential as an antidiabetic agent.
- Neuroprotective Studies : Research has shown that the compound may protect neuronal cells from oxidative stress-induced damage. In vitro studies indicated that it can enhance cell viability in neuronal cultures exposed to harmful agents.
- Pharmacological Profiles : Comparative studies with similar compounds revealed that this compound has distinct pharmacological properties due to its chiral configuration. Unlike other beta-blockers or bronchodilators, it may offer unique benefits in treating conditions related to metabolic syndrome and neurological health.
Interaction Studies
Interaction studies have been conducted to assess how this compound affects various biological targets:
Target | Type of Interaction | Biological Effect |
---|---|---|
Alpha-glucosidase | Inhibition | Reduces glucose absorption |
Neurotransmitter receptors | Modulation | Potential neuroprotective effects |
Enzymes involved in lipid metabolism | Inhibition | May aid in weight management |
These interactions highlight the compound's versatility and potential for broader therapeutic applications.
Properties
IUPAC Name |
(2S)-1-(methylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHFLDILSDXBL-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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